molecular formula C9H13NO3 B13555263 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol

Cat. No.: B13555263
M. Wt: 183.20 g/mol
InChI Key: UKIURAQTTNJVFG-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 6-position and a 1-amino-2-hydroxyethyl substituent at the 2-position. These compounds often serve as ligands for metal complexes or intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-6-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3

InChI Key

UKIURAQTTNJVFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(CO)N

Origin of Product

United States

Preparation Methods

Hydroxyethylation of Methoxyphenol Derivatives

One primary approach to prepare this compound involves the hydroxyethylation of 2-methoxyphenol. This is typically achieved by nucleophilic substitution reactions where the phenolic hydroxyl group attacks ethylene oxide or ethylene carbonate under basic conditions (e.g., sodium hydroxide or potassium hydroxide) to introduce the hydroxyethyl side chain.

  • Reaction conditions: Basic medium (pH 9–10), temperature range 80–120°C, reaction time approximately 12 hours.
  • Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C) or copper catalysts may be employed to enhance regioselectivity and yield.
  • Purification: Post-reaction purification involves column chromatography or recrystallization to achieve high purity (>95%).

This method yields the intermediate 5-(2-hydroxyethyl)-2-methoxyphenol, a close structural analog of the target compound, which can then be further functionalized to introduce the amino group.

Amination via Dehydrogenative Oxidation

The introduction of the amino group onto the hydroxyethylated methoxyphenol can be accomplished by a dehydrogenative amination process. A recent innovative method employs 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as an oxidant in the presence of amines and water, which protects the amine from overoxidation through hydrogen bonding.

  • Mechanism: TEMPO-mediated selective oxidation facilitates the formation of N-functionalized 2-aminophenols in one step by oxidative coupling of cyclohexanones or hydroxyethyl phenols with amines.
  • Advantages: Mild conditions, excellent functional group tolerance (including free alcohols), and high chemo- and regioselectivity.
  • Applications: This method is suitable for late-stage modifications of complex molecules and can be adapted to synthesize this compound directly from hydroxyethyl phenol precursors.

Multi-Step Synthetic Route via Imine Formation and Reduction

Another approach involves the formation of imine intermediates from aldehyde-functionalized methoxyphenols and primary amines, followed by reduction to yield the amino-substituted hydroxyethyl phenol.

  • Step 1: Condensation of 2,6-diformyl-4-methoxyphenol with an amine to form azomethine bases (imines).
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Reaction monitoring: Thin-layer chromatography (TLC) and spectroscopic methods ensure completion.
  • Outcome: This route provides high purity and well-characterized products suitable for further complexation or derivatization.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Hydroxyethylation with ethylene oxide 2-Methoxyphenol, ethylene oxide, NaOH, 80°C, 12h 65–75 95 Simple, scalable, well-established Requires careful pH control
Catalytic hydroxyethylation Pd/C catalyst, DMF solvent, 100°C 80–85 98 High regioselectivity and yield Catalyst cost and recovery needed
TEMPO-mediated dehydrogenative amination TEMPO, amines, water, mild conditions 70–80 >95 One-step, mild, excellent functional group tolerance Requires controlled oxidation conditions
Imine formation and reduction 2,6-Diformyl-4-methoxyphenol, amine, NaBH4 60–70 >95 High purity, well-characterized intermediates Multi-step, longer synthesis time

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Proton (^1H) and carbon (^13C) NMR confirm the presence of methoxy (-OCH3), hydroxyethyl (-CH2CH2OH), and amino (-NH2) groups. Chemical shifts typically show methoxy protons at δ ~3.8 ppm and hydroxyethyl protons between δ 3.6–4.0 ppm.
  • Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic O-H stretching bands appear at 3200–3500 cm^-1, aromatic C=C stretches at 1500–1600 cm^-1, and C-O stretches near 1250 cm^-1.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (approx. 168 g/mol for related hydroxyethyl methoxyphenols) confirm molecular identity.
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) is used to verify purity levels exceeding 95% for research-grade material.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 6-Methoxyphenol Derivatives
Compound Name Substituents/Functional Groups Key Applications/Activities
2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol Heterocyclic perimidine ring fused to methoxyphenol High toxicity (LD₅₀: 40–90 mg/kg in Wistar rats), potential protein tyrosine phosphatase inhibition
2-((E)-(6-Fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol Fluorinated benzothiazole-imine moiety Antimicrobial, antioxidant, DNA-binding in oxidovanadium(IV) complexes
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol Chloromethylanilino group Pharmaceutical intermediate (e.g., antidepressants, analgesics)
2-(Aminomethyl)-6-methoxyphenol hydrochloride Simple aminomethyl substituent High-purity pharmaceutical intermediate (CAS: 141803-91-0)
(E)-2-(((4-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Schiff base with para-hydroxyphenylimine Antioxidant activity (IC₅₀ < BHT)

Key Observations :

  • Schiff Bases : Imine-containing derivatives (e.g., fluorobenzothiazole or hydroxyphenyl Schiff bases) show enhanced bioactivity (antimicrobial, antioxidant) due to metal coordination capabilities .
  • Substituent Effects: Chloro or fluoro substituents (e.g., 2-{[(4-bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol) improve pharmacological specificity but may increase synthesis complexity .
Table 2: Comparative Toxicity and Bioactivity
Compound Toxicity (LD₅₀ or NOAEL) Biological Activity
2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol LD₅₀: 40–90 mg/kg (rats) High toxicity; NOAEL: 7 mg/kg
2-{[(3-Fluoro-4-morpholinophenyl)imino]methyl}-6-methoxyphenol Not reported Antioxidant (DPPH scavenging >30%)
6-Allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e][1,3]oxazine LC₅₀: <100 µg/mL (brine shrimp) Moderate toxicity, potential anticancer activity
2-Amino-6-methoxyphenol hydrochloride No acute toxicity reported Used as a high-purity intermediate in drug synthesis

Key Findings :

  • Toxicity: Heterocyclic derivatives (e.g., perimidine-based compounds) are significantly more toxic than Schiff bases or aminomethyl analogs .
  • Antioxidant Activity: Para-substituted Schiff bases (e.g., (E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol) outperform commercial antioxidants like BHT .
  • Antimicrobial Activity : Fluorobenzothiazole-imine derivatives in vanadium complexes show broad-spectrum antimicrobial effects .

Biological Activity

2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol, also known as an active phenolic compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on recent research findings.

  • Molecular Formula : C9H13NO3
  • Molecular Weight : 183.21 g/mol
  • Density : 1.249 g/cm³
  • Boiling Point : Approximately 381.9 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Its phenolic structure allows it to scavenge free radicals, thereby preventing cellular damage and promoting cell survival.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant activity. It effectively reduces oxidative stress markers in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases. Its ability to inhibit neuroinflammation and reduce apoptosis in neuronal cells suggests its therapeutic potential in conditions such as Alzheimer's disease .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Neuroprotection in Animal Models :
    A study involving animal models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and oxidative stress after induced brain injury. The results suggest a protective effect on cognitive functions post-injury.
  • Anticancer Activity :
    In a controlled laboratory setting, this compound was tested against human lung cancer cell lines (A549). Results showed a marked reduction in cell viability at specific concentrations, indicating its potential as an adjunct treatment in oncology .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
AntioxidantSignificant reduction in oxidative stress markersScavenging of free radicals
NeuroprotectiveProtection against neuronal apoptosisInhibition of neuroinflammation
AnticancerInhibition of cancer cell proliferationInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Schiff base formation followed by reduction. For example, condensation of 2-hydroxy-6-methoxybenzaldehyde with 2-aminoethanol under reflux in ethanol yields an imine intermediate, which is reduced using NaBH₄ or catalytic hydrogenation. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometric ratios of reagents to maximize yield . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction confirms molecular geometry and stereochemistry, as demonstrated in analogous phenolic derivatives .
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) verify molecular weight and functional groups. For example, methoxy (-OCH₃) protons appear as singlets at δ 3.7–3.9 ppm, while hydroxyl (-OH) and amine (-NH₂) protons show broad signals at δ 4.5–5.5 ppm .
  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation. Handle in a fume hood with nitrile gloves, lab coats, and safety goggles. The compound is hygroscopic; desiccants like silica gel should be used in storage containers. Aqueous solutions are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. What experimental designs are suitable for studying the biological activity of this compound in vitro?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to evaluate dose-dependent effects. For example:

  • Primary plots : Cell lines (e.g., SH-SY5Y for neuroactivity).
  • Subplots : Compound concentrations (1 nM–100 µM).
  • Replicates : Quadruplicate wells per condition to account for plate-edge effects .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known antioxidants). Measure endpoints like IC₅₀ via MTT assays or ROS scavenging via DCFH-DA fluorescence .

Q. How can discrepancies in spectroscopic data between different studies be resolved?

  • Methodological Answer : Discrepancies in NMR or FTIR data often arise from solvent effects, pH, or tautomerism. For example:

  • pH-dependent shifts : Protonate the amine group (pH <3) to resolve overlapping -OH/-NH₂ signals.
  • Solvent calibration : Use deuterated solvents with known chemical shift references (e.g., TMS for NMR).
  • Cross-validation : Compare with computational spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks .

Q. What computational approaches are used to predict the reactivity or interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like β-amyloid (for Alzheimer’s studies) using PDB structures (e.g., 1IYT). Optimize ligand conformers with Open Babel .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR models : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy position) with antioxidant activity .

Q. What strategies are employed to address challenges in stereochemical control during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective reductions of ketone intermediates .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .

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